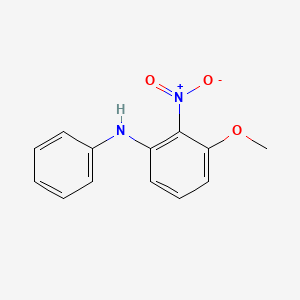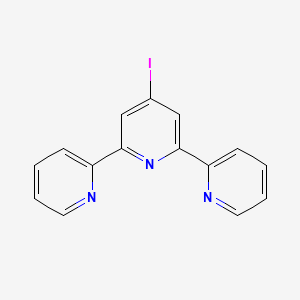
5-Phenethyloxazole
Descripción general
Descripción
5-Phenethyloxazole is a chemical compound with the molecular formula C11H11NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps . The first step involves the use of n-BuLi in hexane and tetrahydrofuran at -78 °C for 0.25 hours . The second step involves the use of Na2HPO4 and Na/Hg in tetrahydrofuran and ethanol for 4 hours under sonication .
Molecular Structure Analysis
The molecular weight of this compound is 173.21 . The molecular structure can be analyzed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .
Chemical Reactions Analysis
Oxazoles, the class of compounds to which this compound belongs, have diverse and stereoselective synthesis reactions . They are used as starting blocks for the synthesis of various compounds including amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . These properties include hardness, topography, hydrophilicity, and others that are important parameters in the biological evaluation of materials .
Aplicaciones Científicas De Investigación
Detection and Analysis in Biological Research
- Dansyl-Chloride for Detection in Nervous Tissue : 5-Dimethylaminonaphthalene-1-sulfonylchloride (dansyl-Cl) forms intense yellow and orange products with compounds like phenolic compounds and amino acids, aiding in their detection in biological research (Leonard & Osborne, 1975).
Anticancer Applications
- Cytotoxicity Against Oral Cancer Cells : Phenolic acid phenethyl esters exhibit cytotoxic effects on oral cancer cell lines, suggesting potential utility in oral cancer chemotherapy (Lee et al., 2005).
- Antileukemic Properties : Compounds like 5-(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4 (or 5)-carboxamide show potential as antileukemic agents (Shealy et al., 1968). Another compound, 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid, exhibits potential chemotherapeutic properties (Gowda et al., 2009).
Pharmacology and Drug Design
- 5HT2B Receptor Ligands : Compounds like 2-phenethylbenzimidazole and its derivatives are synthesized to act as 5-HT2B receptor antagonists, potentially useful for therapeutic applications (Giorgioni et al., 2005).
- Discovery of Apoptosis Inducers : Phenethylamine derivatives are explored in cell-based assays for their potential as apoptosis inducers, paving the way for new anticancer agents (Cai et al., 2006).
Chemical Synthesis and Properties
- Synthesis and Functionalization : The synthesis and functionalization of tetrazoles, including 5-substituted tetrazoles, are crucial for their applications in medicinal chemistry (Roh et al., 2012).
- Physical-Chemical Properties of 1,2,4-Triazole Derivatives : The study of 1,2,4-triazole derivatives, including those with phenethyl substituents, helps understand their reactivity and physicochemical properties (Ihnatova et al., 2020).
Miscellaneous Applications
- Serotonergic Activity and Molecular Docking : Studies on compounds like N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine highlight their serotonergic activity and potential as 5-HT1D receptor agonists (Street et al., 1995).
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Phenethyloxazole are not mentioned in the search results, the field of chemical research and development is continuously evolving. Advances in areas such as controlled drug delivery systems and the development of new materials and establishment of structure–function relationships could potentially influence future research and applications of this compound.
Propiedades
IUPAC Name |
5-(2-phenylethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10(5-3-1)6-7-11-8-12-9-13-11/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICFTDMWPSPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-Bromovinyl]cyclopropane](/img/structure/B3252888.png)
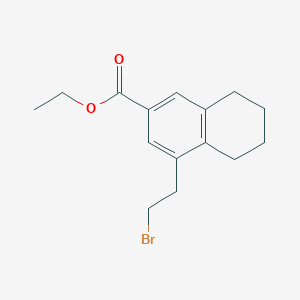
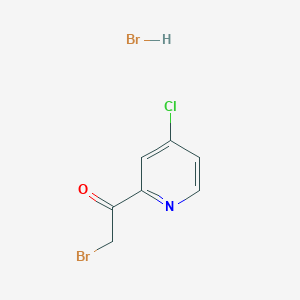
![(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol hydrochloride](/img/structure/B3252910.png)
![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)

![[3-(4-Bromo-benzyl)-3H-imidazol-4-YL]-methanol](/img/structure/B3252921.png)

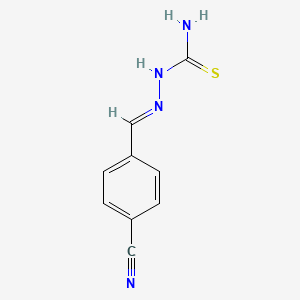
![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)
